Toremifene N-Oxide-d6 is classified as a synthetic organic compound and belongs to the category of selective estrogen receptor modulators. Its synthesis involves modifications to the parent compound, toremifene, which is derived from 4-hydroxybenzophenone through several chemical reactions including alkylation and chlorination .
The synthesis of toremifene N-Oxide-d6 typically follows a multi-step process, starting from 4-hydroxybenzophenone. Key steps include:
These methods ensure high selectivity and yield, making them suitable for both laboratory and industrial applications.
The molecular structure of toremifene N-Oxide-d6 features a complex arrangement characterized by:
The structural representation can be summarized as follows:
Toremifene N-Oxide-d6 participates in various chemical reactions that are crucial for its metabolic studies:
These reactions are essential for elucidating the pharmacological properties and potential therapeutic effects of the compound.
Toremifene N-Oxide-d6 functions primarily as an estrogen receptor modulator. Its mechanism involves:
Research indicates that the modulation of estrogen receptors can lead to significant therapeutic outcomes in hormone-sensitive cancers .
The physical properties of toremifene N-Oxide-d6 include:
Chemical properties include a dissociation constant () around 8.0 and an octanol/water partition coefficient () of approximately 3.3, indicating moderate lipophilicity .
Toremifene N-Oxide-d6 has several significant applications in scientific research:
Toremifene N-Oxide-d6 (C26D6H22ClNO2) is a deuterium-labeled isotopologue of the N-oxide metabolite of the selective estrogen receptor modulator (SERM) toremifene. This stable isotope-labeled compound is synthetically engineered with six deuterium atoms replacing hydrogen atoms at specific molecular sites, typically at the N,N-dimethylamino group. Its primary utility lies in serving as an internal standard in quantitative analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it corrects for variability in sample preparation and instrument performance [1] [5]. Unlike its parent drug, toremifene—used clinically for estrogen receptor-positive breast cancer—Toremifene N-Oxide-d6 itself is devoid of therapeutic application. It is exclusively employed in pharmaceutical research and quality control, ensuring precision in metabolite quantification during drug development [2] [6].
Molecular Structure and Deuterium IncorporationToremifene N-Oxide-d6 features deuterium atoms at both methyl groups of the tertiary amine N-oxide moiety (N,N-dimethylamino-d6 oxide). This modification yields a molecular weight of 427.996 g/mol, approximately 6 Da heavier than its non-deuterated counterpart (421.959 g/mol) [1] [5]. The core structure retains the triphenylethylene scaffold characteristic of first-generation SERMs, with a 4-chloro-1,2-diphenylbutenyl chain and a phenoxyethylamine side chain. The N-oxidation site, critical for its classification, arises from the metabolic oxidation of toremifene’s tertiary amine [4] [6].
Biochemical Role and Pharmacological ContextAs a metabolite of toremifene, the non-deuterated N-oxide form is generated via hepatic cytochrome P450 (CYP)-mediated oxidation. However, it is pharmacologically inert compared to active metabolites like N-desmethyltoremifene and 4-hydroxytoremifene, which exhibit antiestrogenic and antitumor activities [4] [6]. Toremifene N-Oxide contributes to detoxification pathways, lacking affinity for estrogen receptors (ER) and intrinsic hormonal effects. Consequently, Toremifene N-Oxide-d6 serves not as a biological probe but as an analytical tool. Its structural stability and predictable chromatographic behavior—nearly identical to non-deuterated Toremifene N-Oxide—enable reliable quantification of this metabolite in biological matrices [4] [7].
Table 1: Structural and Functional Attributes of Toremifene N-Oxide-d6
Property | Detail |
---|---|
Molecular Formula | C26D6H22ClNO2 |
Precise Molecular Weight | 427.996 g/mol |
Deuterium Positions | N,N-Dimethyl groups (N-oxide derivative) |
Key Structural Motif | Triphenylethylene core; Phenoxyethylamine side chain with N-oxide |
Biological Activity | Pharmacologically inert (detoxification metabolite) |
Analytical Role | Internal standard for LC-MS/MS quantification of toremifene metabolites |
Advantages of Deuterium LabelingDeuterium-labeled compounds like Toremifene N-Oxide-d6 exploit the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit greater stability than hydrogen-carbon bonds due to lower vibrational frequency and higher bond dissociation energy. This reduces metabolic degradation rates, prolonging the compound’s half-life in experimental systems. Crucially, deuterium substitution minimally alters physicochemical properties (e.g., polarity, solubility), ensuring co-elution with non-deuterated analogs during chromatography while allowing mass spectrometric differentiation [3] [5].
Applications in Drug Metabolism and Pharmacokinetics (DMPK)
Quality Control in Pharmaceutical DevelopmentToremifene N-Oxide-d6 is classified as a Certified Reference Material (CRM), essential for validating analytical methods during drug synthesis and formulation. It ensures compliance with International Council for Harmonisation (ICH) guidelines Q2(R1) and Q14, which mandate accuracy, precision, and specificity in assays for impurities and metabolites. By providing a traceable reference peak in chromatograms, it guarantees that metabolite quantification in batch releases meets Good Manufacturing Practice (GMP) standards [2] [7].
Applications in Regulatory and Clinical Testing
Table 2: Analytical Applications of Toremifene N-Oxide-d6 in Drug Development
Application | Purpose | Regulatory Context |
---|---|---|
Method Development | Establish LC-MS/MS parameters for metabolite detection | ICH Q14 |
Method Validation | Verify accuracy, precision, linearity, and robustness of assays | ICH Q2(R1); FDA Bioanalytical Guidance |
Quality Control (QC) | Monitor batch-to-batch consistency of API and metabolites | GMP (21 CFR Part 211) |
Pharmacopeial Alignment | Ensure traceability to USP/EP reference standards | USP <1225>; EP Chapter 5.21 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0